molecular formula C8H12O B2896430 2-Cyclopropylpent-4-yn-1-ol CAS No. 2411240-10-1

2-Cyclopropylpent-4-yn-1-ol

Cat. No.: B2896430
CAS No.: 2411240-10-1
M. Wt: 124.183
InChI Key: SLKZXSSAVKCSFJ-UHFFFAOYSA-N
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Description

2-Cyclopropylpent-4-yn-1-ol is an organic compound characterized by a cyclopropyl group attached to a pent-4-yn-1-ol backbone This compound is of interest due to its unique structural features, which include a cyclopropane ring and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpent-4-yn-1-ol can be achieved through several methods. One common approach involves the addition of organometallic reagents to cyclopropanone precursors. For example, the addition of Grignard reagents to 1-phenylsulfonylcyclopropanols can yield cyclopropanols under mild conditions . This method is advantageous due to its high yield and the stability of the substrates used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpent-4-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Cyclopropylpent-4-yn-1-one or cyclopropylpent-4-ynoic acid.

    Reduction: Cyclopropylpent-4-en-1-ol or cyclopropylpentane.

    Substitution: Cyclopropylpent-4-yn-1-chloride or cyclopropylpent-4-yn-1-bromide.

Scientific Research Applications

2-Cyclopropylpent-4-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclopropane-containing compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpent-4-yn-1-ol involves its interaction with molecular targets through its functional groups. The cyclopropane ring can undergo ring-opening reactions, while the alkyne group can participate in addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar in having a cyclopropane ring but lacks the alkyne group.

    Pent-4-yn-1-ol: Contains the alkyne group but lacks the cyclopropane ring.

    Cyclopropylacetylene: Contains both cyclopropane and alkyne groups but lacks the hydroxyl group.

Uniqueness

2-Cyclopropylpent-4-yn-1-ol is unique due to the combination of a cyclopropane ring, an alkyne group, and a hydroxyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-cyclopropylpent-4-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-8(6-9)7-4-5-7/h1,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKZXSSAVKCSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CO)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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